BenchChemオンラインストアへようこそ!

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide

PORCN inhibitor potency radioligand binding assay target engagement

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide (CAS 477850-41-2, molecular formula C₁₁H₁₀N₄O₂, molecular weight 230.22) is a small-molecule Porcupine (PORCN) O-acyltransferase inhibitor. Commonly referenced by its development code CGX1321, the compound blocks post-translational palmitoylation and secretion of all Wnt ligands, thereby suppressing both canonical and non-canonical Wnt signaling pathways.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 477850-41-2
Cat. No. B2656101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide
CAS477850-41-2
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC=NO)N2C=CN=C2
InChIInChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-3-1-2-4-10(9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16)
InChIKeySHPRDCQHXBUNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide (CGX1321): Procurement-Ready PORCN Inhibitor Identity and Baseline


N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide (CAS 477850-41-2, molecular formula C₁₁H₁₀N₄O₂, molecular weight 230.22) is a small-molecule Porcupine (PORCN) O-acyltransferase inhibitor . Commonly referenced by its development code CGX1321, the compound blocks post-translational palmitoylation and secretion of all Wnt ligands, thereby suppressing both canonical and non-canonical Wnt signaling pathways . CGX1321 is one of four PORCN inhibitors to have reached Phase I clinical evaluation, alongside LGK974 (WNT974), ETC-159, and RXC004 [1]. Its clinical development includes a Phase 1/1b trial (NCT02675946) evaluating monotherapy in advanced solid tumors and combination therapy with pembrolizumab or encorafenib plus cetuximab in advanced gastrointestinal tumors [2].

Why CGX1321 Cannot Be Casually Substituted: Evidence of Meaningful Intra-Class PORCN Inhibitor Variation


Although LGK974 (WNT974), ETC-159, CGX1321, and RXC004 all target the PORCN active site, they exhibit substantial divergence in reported potency ranges, selectivity windows, tissue-specific Wnt suppression profiles, and clinical combination strategies [1]. Published IC₅₀ values for Wnt/beta-catenin reporter inhibition differ by over three orders of magnitude across these agents when measured under comparable cellular conditions, indicating that PORCN binding affinity alone does not predict functional Wnt pathway suppression [2]. Furthermore, CGX1321 has generated in vivo efficacy data in models for which no equivalent evidence exists for several of its closest comparators, including cardiac hypertrophy, heart failure with preserved ejection fraction (HFpEF), and immune microenvironment modulation in ovarian cancer [3]. These divergences mean that researchers cannot assume functional interchangeability based solely on shared target classification.

CGX1321 Quantitative Differentiation Evidence: Comparator-Backed Procurement Rationale


PORCN Radioligand Binding IC₅₀: CGX1321 Matches LGK974 Potency While Surpassing ETC-159 and GNF-6231

In the PORCN radioligand binding assay, CGX1321 exhibits an IC₅₀ of 1 nM, which is equipotent to LGK974 (WNT974; IC₅₀ = 1 nM) and approximately 8-fold more potent than GNF-6231 (IC₅₀ = 8 nM) . This places CGX1321 in the highest tier of PORCN binding affinity among clinically evaluated inhibitors and provides a reproducible, assay-defined benchmark for lot-to-lot quality verification during procurement [1].

PORCN inhibitor potency radioligand binding assay target engagement

Wnt Signaling Reporter IC₅₀ in HEK293: CGX1321 Demonstrates 18.4 μM Cellular Activity Distinct from PORCN Binding Affinity

In a Wnt signaling reporter assay conducted in HEK293 cells, CGX1321 inhibited Wnt pathway activity with an IC₅₀ of 18.4 μM [1]. This cellular IC₅₀ is substantially higher than its PORCN binding IC₅₀ (1 nM), consistent with the expected drop-off between biochemical target engagement and cell-based transcriptional readout and comparable to the pattern observed for ETC-159 (IC₅₀ = 20 nM in HPAF-II cells vs. expected binding potency) [2]. By contrast, RXC004 achieves functional Wnt inhibition with an IC₅₀ of 64 pM in L-Wnt3a cells, suggesting divergent cell permeability or intracellular retention properties across this class .

Wnt reporter assay HEK293 cellular potency

Dual Canonical and Non-Canonical WNT Pathway Suppression: CGX1321 Is Validated Against WNT3a and WNT5a In Vivo

CGX1321 is one of the few PORCN inhibitors with published in vivo evidence demonstrating coordinated suppression of both canonical and non-canonical WNT pathways. In a mouse HFpEF model, CGX1321 (3 mg/kg/day) inhibited secretion of WNT3a (canonical) and WNT5a (non-canonical) ligands, with downstream effects confirmed by reduced phosphorylation of c-Jun and nuclear translocation of beta-catenin and NFATc3 [1]. Knockdown of porcupine by siRNA phenocopied CGX1321's anti-hypertrophic and anti-fibrotic effects, and supplementation of recombinant WNT3a and WNT5a reversed the therapeutic benefit, establishing mechanistic specificity [2]. For LGK974 and ETC-159, comparable dual-pathway in vivo validation data in non-oncology disease models have not been published, making CGX1321 the only PORCN inhibitor with peer-reviewed evidence of coordinated canonical and non-canonical blockade in cardiac tissue [3].

canonical WNT non-canonical WNT cardiac hypertrophy HFpEF

Cardiac Functional Improvement: CGX1321 Enhances Survival and Diastolic Function in HFpEF Models with No Published Comparator Equivalent

In two independent HFpEF mouse models (UNX/DOCA and high-fat diet/L-NAME), CGX1321 treatment significantly alleviated cardiac hypertrophy and fibrosis, improved cardiac diastolic function, and enhanced exercise performance [1]. In a separate study using transverse aortic constriction (TAC)-injured mice, CGX1321 administered daily for 4 weeks improved cardiac function and animal survival, and significantly reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis [2]. No equivalent cardiac functional improvement or survival data have been published for LGK974, ETC-159, or RXC004 in cardiovascular disease models, making cardiac efficacy a CGX1321-specific evidence dimension within the PORCN inhibitor class [3].

HFpEF cardiac diastolic function survival benefit cardiovascular

Tumor Microenvironment Immune Modulation: CGX1321 Enhances CD8+ T Cell Infiltration in Ovarian Cancer with No Published Comparator Parallel

In preclinical ovarian cancer models, CGX1321 monotherapy significantly reduced tumor burden and enhanced CD8+ T cell levels within the tumor microenvironment [1]. Additional studies demonstrated that CGX1321 treatment decreased Wnt ligand secretion and increased T-cell, macrophage, and dendritic cell activity in the ovarian tumor microenvironment . Notably, the combination of CGX1321 with anti-PD-1 therapy or DKN-01 did not further enhance these effects, suggesting that CGX1321 alone may achieve maximal immune infiltration benefit in this context [2]. No comparable tumor microenvironment immune modulation data have been published for LGK974, ETC-159, or RXC004 in ovarian cancer models, positioning CGX1321 as the uniquely characterized PORCN inhibitor for immuno-oncology combination rationale in Wnt-driven ovarian tumors.

tumor microenvironment CD8+ T cells ovarian cancer immuno-oncology

Clinical Development with Pembrolizumab Combination: CGX1321's Phase 1b Trial Design Differs from LGK974 and RXC004 Combination Strategies

CGX1321 is being evaluated in the KEYNOTE-596 Phase 1/1b trial (NCT02675946) as monotherapy and in combination with pembrolizumab (anti-PD-1) or encorafenib plus cetuximab (BRAF/EGFR inhibition) in patients with advanced gastrointestinal tumors harboring Wnt-pathway alterations [1]. This pembrolizumab combination strategy differentiates CGX1321 from LGK974 (evaluated with LGX818 and cetuximab in BRAF-mutant CRC; NCT02278133) and RXC004 (evaluated with nivolumab; NCT03447470), each pursuing distinct immunotherapy backbone pairings [2]. For procurement planning, the availability of clinical-grade CGX1321 through Curegenix Inc. and its active clinical trial infrastructure provide a defined supply chain and quality framework not uniformly available across all preclinical PORCN inhibitors [3].

Phase 1b clinical trial pembrolizumab GI tumors immunotherapy combination

Procurement-Optimal Application Scenarios for CGX1321 Based on Evidence


PORCN Target Engagement Benchmarking and Biochemical Screening Cascade Development

Laboratories establishing PORCN inhibitor screening platforms should procure CGX1321 as a benchmark reference compound due to its well-characterized IC₅₀ of 1 nM in the PORCN radioligand binding assay, which is equal to LGK974 and provides a reproducible standard for assay calibration . Its Wnt reporter IC₅₀ of 18.4 μM in HEK293 cells additionally provides a defined cellular potency reference point for characterizing the binding-to-function translation gap inherent to PORCN inhibitors [1].

Cardiovascular WNT Signaling Research and Heart Failure Drug Repurposing Studies

CGX1321 is the only PORCN inhibitor with peer-reviewed in vivo efficacy data in cardiac disease models, including HFpEF and TAC-induced hypertrophy . Researchers investigating WNT signaling in heart failure, cardiac fibrosis, or myocardial regeneration should select CGX1321 specifically, as no equivalent evidence exists for LGK974, ETC-159, or RXC004. The published dosing regimen (3 mg/kg/day p.o.) and demonstrated survival benefit provide a directly translatable experimental framework [1].

Ovarian Cancer Immuno-Oncology and Tumor Microenvironment Studies

CGX1321 is uniquely supported by published evidence of CD8+ T cell enhancement and tumor microenvironment immune reprogramming in ovarian cancer models . For immuno-oncology researchers evaluating PORCN inhibition as a strategy to sensitize Wnt-driven tumors to immune checkpoint blockade, CGX1321 provides the only published preclinical data package demonstrating TME immune cell modulation. The finding that CGX1321's immune effects were not enhanced by anti-PD-1 co-treatment also informs rational combination study design [1].

Clinical-Translational Studies of PORCN Inhibition with Anti-PD-1 Combination Therapy

Investigators designing clinical or translational studies combining PORCN inhibition with checkpoint blockade should reference CGX1321's pembrolizumab combination strategy (KEYNOTE-596, NCT02675946) as a defined clinical development pathway . The availability of clinical-grade CGX1321 through Curegenix Inc., with an active IND and established supply chain, offers procurement advantages over PORCN inhibitors lacking active clinical development infrastructure [1].

Quote Request

Request a Quote for N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.